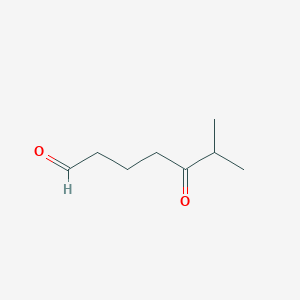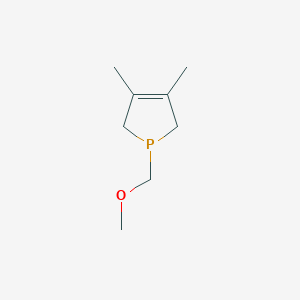![molecular formula C13H10ClNO2 B14577480 Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(4-chlorophenyl)-6,7-dihydro- CAS No. 61387-16-4](/img/structure/B14577480.png)
Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(4-chlorophenyl)-6,7-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(4-chlorophenyl)-6,7-dihydro- is a heterocyclic compound that features a fused ring system combining cyclopentane and oxazine structures. The presence of a 4-chlorophenyl group adds to its chemical diversity, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(4-chlorophenyl)-6,7-dihydro- can be achieved through several methods. One common approach involves the cycloaddition of nitrilimines with cyclopentadienones. This reaction typically requires the presence of a base such as triethylamine and is conducted under controlled temperature conditions . Another method involves the high-pressure promoted Nazarov-like electrocyclization of Stenhouse salts, which are derived from the condensation of furfural with secondary electron-poor anilines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(4-chlorophenyl)-6,7-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(4-chlorophenyl)-6,7-dihydro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(4-chlorophenyl)-6,7-dihydro- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienyl anion: A planar, cyclic anion with aromatic properties.
Cyclopentolate: A mydriatic agent used to widen the pupil before eye exams.
Uniqueness
Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(4-chlorophenyl)-6,7-dihydro- is unique due to its fused ring system and the presence of a 4-chlorophenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61387-16-4 |
|---|---|
Molecular Formula |
C13H10ClNO2 |
Molecular Weight |
247.67 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[e][1,3]oxazin-4-one |
InChI |
InChI=1S/C13H10ClNO2/c14-9-6-4-8(5-7-9)13-15-12(16)10-2-1-3-11(10)17-13/h4-7H,1-3H2 |
InChI Key |
ZVUYJYFRYYFXTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)OC(=NC2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenyl [2-(4-chlorophenyl)ethyl]phosphinite](/img/structure/B14577398.png)


![6-Fluoro-4-methyl-1-[(3,4,5-tribromophenyl)methyl]quinolin-2(1H)-one](/img/structure/B14577414.png)



![2-[(1,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate](/img/structure/B14577434.png)

![Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2,5-dichlorophenyl)-](/img/structure/B14577452.png)

![[(1R,2R)-2-(chloromethyl)cycloheptyl]methanol](/img/structure/B14577465.png)
![2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]aniline](/img/structure/B14577477.png)

